2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Overview
Description
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two chloromethyl groups and two methoxy groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the chloromethylation of 1,4-dimethoxybenzene. One common approach involves the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2,6-bis(chloromethyl)-1,4-dimethoxybenzene may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow processes and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the chloromethyl groups to form methylene groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the chloromethyl groups.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Methylene derivatives
Substitution Products: Amides, esters
Scientific Research Applications
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene finds applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-bis(chloromethyl)-1,4-dimethoxybenzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Bis(chloromethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.
1,4-Dimethoxybenzene: The parent compound without chloromethyl groups.
2,6-Dichloro-1,4-dimethoxybenzene: Similar to the target compound but with chlorine atoms instead of chloromethyl groups.
Uniqueness: 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is unique due to its combination of chloromethyl and methoxy groups on the benzene ring, which provides distinct reactivity and versatility compared to similar compounds.
Properties
IUPAC Name |
1,3-bis(chloromethyl)-2,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUSUWLRACOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)CCl)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379163-23-1 | |
Record name | 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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